molecular formula C26H28F3NO5 B7775033 8-[(2,6-DIMETHYLMORPHOLIN-4-YL)METHYL]-7-HYDROXY-3-[2-(PROPAN-2-YL)PHENOXY]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE

8-[(2,6-DIMETHYLMORPHOLIN-4-YL)METHYL]-7-HYDROXY-3-[2-(PROPAN-2-YL)PHENOXY]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE

Cat. No.: B7775033
M. Wt: 491.5 g/mol
InChI Key: JEEJNSSKDTWJGZ-UHFFFAOYSA-N
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Description

8-[(2,6-DIMETHYLMORPHOLIN-4-YL)METHYL]-7-HYDROXY-3-[2-(PROPAN-2-YL)PHENOXY]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a morpholine ring, and a phenoxy group. These structural features contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2,6-DIMETHYLMORPHOLIN-4-YL)METHYL]-7-HYDROXY-3-[2-(PROPAN-2-YL)PHENOXY]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE involves multiple steps. One common approach is the Mannich condensation reaction, which involves the reaction of a chromen-4-one derivative with formaldehyde and morpholine under controlled conditions. The reaction typically takes place in a solvent such as ethanol or DMF (dimethylformamide) and requires heating to around 60°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-[(2,6-DIMETHYLMORPHOLIN-4-YL)METHYL]-7-HYDROXY-3-[2-(PROPAN-2-YL)PHENOXY]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The chromen-4-one ring can be reduced to form a dihydro derivative.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dihydrochromen-4-one derivative.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

8-[(2,6-DIMETHYLMORPHOLIN-4-YL)METHYL]-7-HYDROXY-3-[2-(PROPAN-2-YL)PHENOXY]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[(2,6-DIMETHYLMORPHOLIN-4-YL)METHYL]-7-HYDROXY-3-[2-(PROPAN-2-YL)PHENOXY]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[(2,6-DIMETHYLMORPHOLIN-4-YL)METHYL]-7-HYDROXY-3-[2-(PROPAN-2-YL)PHENOXY]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE is unique due to its combination of a trifluoromethyl group, a morpholine ring, and a phenoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-3-(2-propan-2-ylphenoxy)-2-(trifluoromethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28F3NO5/c1-14(2)17-7-5-6-8-21(17)34-24-22(32)18-9-10-20(31)19(23(18)35-25(24)26(27,28)29)13-30-11-15(3)33-16(4)12-30/h5-10,14-16,31H,11-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEEJNSSKDTWJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=CC=C4C(C)C)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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